molecular formula C11H16ClN B1419199 (R)-3-Phenylpiperidine hydrochloride CAS No. 450416-58-7

(R)-3-Phenylpiperidine hydrochloride

Cat. No. B1419199
M. Wt: 197.7 g/mol
InChI Key: OKVMJYYCFLIGFJ-MERQFXBCSA-N
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Description

This would typically involve a detailed explanation of the compound, including its molecular formula, structure, and any known uses or applications.



Synthesis Analysis

This would involve a review of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography or NMR spectroscopy to determine the precise arrangement of atoms in the molecule.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including the reactants, products, and mechanism of the reactions.



Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis and Technology

A significant aspect of the research on (R)-3-Phenylpiperidine Hydrochloride involves its synthesis and technological applications. A study focused on the synthesis of (R)-3-aminopiperidine dihydrochloride, a related compound, which was synthesized from Ethyl nipecotate through various chemical processes, achieving an overall yield of 43.1% (Jiang Jie-yin, 2015). Another research demonstrated the chromatography-free stereoselective synthesis of (R)-3-benzylpiperidine, a compound closely related to (R)-3-Phenylpiperidine Hydrochloride, highlighting its potential in the synthesis of diverse 3-benzylpiperidines (I. Sivak et al., 2016).

Crystal Structure and Stereochemistry

The crystal structure and stereochemistry of compounds related to (R)-3-Phenylpiperidine Hydrochloride have been extensively studied. For instance, the structure of 1-Phenyl-c-4-tert-butyl-r-cyclohexylpiperidine Hydrochloride was analyzed through X-ray crystallography, revealing significant conformational features (P. Geneste et al., 1981). Additionally, stereochemical studies on various piperidine derivatives, including those structurally similar to (R)-3-Phenylpiperidine Hydrochloride, provide insights into their molecular conformations and potential applications (A. Casy et al., 1982).

Photophysical Properties

The photophysical effects of certain compounds structurally related to (R)-3-Phenylpiperidine Hydrochloride have also been explored. A study on ortho-metalated complexes of iridium(III) and rhodium(III), which incorporate phenylpiperidine ligands, provided valuable insights into their emission spectra and ligand field excited states, hinting at potential applications in photochemistry (S. Sprouse et al., 1984).

Pharmacological Profiles

Although specific pharmacological applications of (R)-3-Phenylpiperidine Hydrochloride are not detailed in the available research, studies on similar phenylpiperidine derivatives demonstrate their potential in pharmaceutical research. For example, the pharmacological profile of R-96544, a novel 5-HT2A receptor antagonist with a related structure, was examined, revealing its efficacy in inhibiting platelet aggregation and potential for treating cardiovascular disorders (T. Ogawa et al., 2002).

Safety And Hazards

This would involve reviewing safety data sheets and other resources to determine the compound’s potential hazards, including toxicity, flammability, and environmental impact.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or studies into the compound’s properties or mechanism of action.


Please note that this is a general approach and the specific details would depend on the particular compound being studied. For “®-3-Phenylpiperidine hydrochloride”, you may need to consult specialized chemical databases or scientific literature. If you have access to a university library, they may be able to help you find more specific information. If you’re working in a lab, your lab supervisor or colleagues may also be good resources.


properties

IUPAC Name

(3R)-3-phenylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-2-5-10(6-3-1)11-7-4-8-12-9-11;/h1-3,5-6,11-12H,4,7-9H2;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVMJYYCFLIGFJ-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Phenylpiperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Colpaert, S Mangelinckx… - The Journal of Organic …, 2011 - ACS Publications
α-Alkylation of N-sulfinyl imidates with 1-chloro-3-iodopropane successfully led to 2-substituted N-tert-butanesulfinyl-5-chloropentanimidates in acceptable diastereomeric ratios (dr 67/…
Number of citations: 39 pubs.acs.org

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